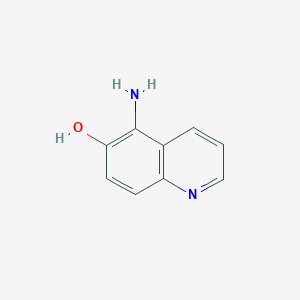

5-Aminoquinolin-6-ol

Description

Historical Context of the Quinoline (B57606) Scaffold in Chemical Science

Quinoline was first isolated from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge noveltyjournals.comwikipedia.orgnih.goviipseries.org. Its chemical structure, a bicyclic aromatic system with the molecular formula C₉H₇N, was later elucidated and confirmed through synthesis orientjchem.orgnoveltyjournals.comwikipedia.orgmdpi.com. The early discovery of quinine's antimalarial properties, derived from the Cinchona tree, highlighted the therapeutic potential embedded within the quinoline framework mdpi.comnih.govglobalresearchonline.net. This foundational discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of key antimalarial drugs like chloroquine (B1663885) and primaquine, as well as compounds with antibacterial, analgesic, and anti-inflammatory activities mdpi.comnih.govbohrium.comnih.gov. Various synthetic methodologies, such as the Skraup, Doebner-von Miller, and Friedlander syntheses, have been developed to access the quinoline core and its diverse derivatives nih.goviipseries.org.

The Unique Significance of the 5-Aminoquinolin-6-ol Isomer

5-Aminoquinolin-6-ol is a specific isomer within the aminohydroxyquinoline class, distinguished by the presence of an amino group (-NH₂) at the 5-position and a hydroxyl group (-OH) at the 6-position of the quinoline ring vulcanchem.comcymitquimica.com. This particular substitution pattern imbues the molecule with unique electronic and physical properties. The adjacent positioning of the amino and hydroxyl groups can influence the molecule's reactivity, hydrogen-bonding capabilities, and potential for intramolecular interactions or chelation vulcanchem.com. While specific comprehensive research findings solely dedicated to 5-Aminoquinolin-6-ol are not extensively detailed in the provided literature snippets, its structure suggests it serves as a valuable synthon or a target molecule for studies exploring the impact of vicinal amino-hydroxyl functionalities on quinoline's biological and chemical behavior vulcanchem.comcymitquimica.com. Related compounds, such as 5-aminoquinoline (B19350) and 5-aminoquinolin-8-ol, have been investigated for their fluorescent properties and biological activities, hinting at the potential of the 5-aminoquinoline moiety sigmaaldrich.comresearchgate.netresearchgate.net.

Overview of Research Trajectories for Aminohydroxyquinolines

Research into aminohydroxyquinolines, including isomers like 5-Aminoquinolin-6-ol, spans multiple disciplines within chemical and pharmaceutical sciences. These compounds are primarily explored for their diverse biological activities, serving as scaffolds for the development of novel therapeutic agents. Key research trajectories include:

Medicinal Chemistry: Aminohydroxyquinolines are investigated for antimicrobial, antiviral, anticancer, anti-inflammatory, neuroprotective, and antimalarial properties orientjchem.orgmdpi.comnih.govbohrium.comnih.govmdpi.combenthamdirect.comresearchgate.net. Their ability to interact with biological targets, such as enzymes or DNA, makes them attractive candidates for drug design. For instance, quinoline derivatives have been shown to interfere with DNA synthesis and induce oxidative stress in cancer cells orientjchem.org.

Material Science and Analytical Chemistry: Some quinoline derivatives, including those with amino groups, are explored for their fluorescent properties and potential as probes or sensors, for example, in the detection of metal ions researchgate.netresearchgate.net.

The Role of Functional Groups in Modulating Quinoline Properties

The presence and position of functional groups on the quinoline ring profoundly influence its chemical reactivity, electronic distribution, solubility, and biological interactions. The amino (-NH₂) and hydroxyl (-OH) groups, particularly when positioned adjacently as in 5-Aminoquinolin-6-ol, exert significant effects:

Amino Group (-NH₂): As an electron-donating group, the amino substituent increases the electron density within the quinoline ring system, particularly activating it towards electrophilic aromatic substitution (SEAr) reactions vulcanchem.combiosynce.com. This activation is often observed at positions ortho and para to the amino group, which in the quinoline system can include positions 3, 7, and potentially influence reactivity at other sites. The amino group also contributes to polarity and can participate in hydrogen bonding, crucial for molecular recognition and binding to biological targets vulcanchem.commdpi.comarabjchem.org.

Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is electron-donating, increasing the electron density of the quinoline ring vulcanchem.combiosynce.com. Its presence enhances the molecule's polarity and its capacity for hydrogen bonding, impacting solubility and interactions with biological macromolecules. The hydroxyl group can also influence tautomeric equilibria and can be a site for further chemical modification or metabolic transformation vulcanchem.commdpi.com.

Synergistic Effects of 5-Amino and 6-Hydroxyl Groups: The vicinal positioning of these two electron-donating groups in 5-Aminoquinolin-6-ol can lead to synergistic effects. This arrangement can enhance the electron-donating capacity of the ring, potentially leading to unique reactivity patterns and specific electronic properties. The proximity of the amino and hydroxyl groups may also facilitate intramolecular hydrogen bonding or chelation with metal ions, which can be significant for both chemical reactivity and biological activity vulcanchem.com. For instance, the amino group at position 5 activates the ring, while the hydroxyl at position 6 can influence cellular penetration and target binding vulcanchem.commdpi.com.

Influence of Functional Groups on Quinoline Properties

| Functional Group | Electronic Effect | Impact on Quinoline Ring | Role in Biological Interactions |

| Amino (-NH₂) | Electron-donating | Increases electron density, enhances nucleophilicity, activates towards electrophilic substitution vulcanchem.combiosynce.com. | Participates in hydrogen bonding, influences target binding, can be crucial for activity mdpi.comarabjchem.org. |

| Hydroxyl (-OH) | Electron-donating | Increases electron density, enhances nucleophilicity vulcanchem.combiosynce.com. | Contributes polarity and hydrogen bonding, affects solubility and interactions with biological molecules vulcanchem.commdpi.com. |

| Combined (5-NH₂, 6-OH) | Synergistic electron donation | Modulates electron distribution, potential for intramolecular interactions and chelation vulcanchem.com. | Can lead to specific reactivity patterns and enhanced binding to biological targets. |

Structure

3D Structure

Properties

IUPAC Name |

5-aminoquinolin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHOZFQQQPZLFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315145 | |

| Record name | 5-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99512-73-9 | |

| Record name | 5-Amino-6-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99512-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conclusion

Derivatization Strategies for the 5-Aminoquinolin-6-ol Core

Functionalization of the Amino Group at Position 5

Amination Reactions

Amination reactions are crucial for introducing nitrogen-containing functionalities, which can significantly alter the chemical and biological properties of organic molecules. While direct amination of the quinoline ring at specific positions is possible, transformations involving existing amino or nitroso groups are also prominent.

One notable transformation involves the synthesis of N-substituted 5-nitrosoquinolin-6-amines from 5-nitrosoquinolin-6-ol (B1653826). This process typically involves the reaction of 5-nitrosoquinolin-6-ol with primary amines. For instance, N-(adamantan-1-yl)alkyl-substituted 5-nitrosoquinolin-6-amines have been synthesized through the amination of 5-nitrosoquinolin-6-ol with the corresponding primary amines researchgate.net. These nitroso compounds can subsequently be reduced to diamines. Reductive amination, in general, is a versatile method for converting carbonyl groups into amines via an imine intermediate, often employing reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation wikipedia.org. While not directly described for 5-aminoquinolin-6-ol itself in the provided search results, the general principles of amination are applicable to the functionalization of the quinoline scaffold.

Modifications of the Hydroxyl Group at Position 6

The hydroxyl group at the 6-position of 5-aminoquinolin-6-ol is a reactive site that can undergo various modifications, including etherification, esterification, and sulfonylation. These reactions are instrumental in altering the polarity, solubility, and electronic properties of the molecule, and in introducing new functional handles for further synthesis.

Etherification and Esterification Reactions

Etherification of the hydroxyl group typically involves its reaction with alkylating agents, such as alkyl halides or sulfates, often in the presence of a base. For example, the alkylation of quinolin-6-ol derivatives with alkyl halides like 2-bromopropane (B125204) in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF can yield the corresponding 6-alkoxy derivatives rsc.org. Alternatively, strong bases like sodium hydride can be used to deprotonate the hydroxyl group, facilitating reaction with alkyl halides rsc.org.

Esterification involves the reaction of the hydroxyl group with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. Common methods for esterification include the Fisher esterification, which uses an acid catalyst (like sulfuric acid) to react an alcohol with a carboxylic acid, or methods employing coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) weebly.comorgsyn.orge-bookshelf.descienceready.com.au. These reactions are fundamental in organic synthesis for protecting hydroxyl groups or for introducing ester functionalities that can modulate bioavailability or serve as prodrugs.

Table 1: Examples of Hydroxyl Group Modifications in Quinoline Derivatives

| Reaction Type | Starting Material Analog | Reagents | Conditions | Product Type | Yield/Notes | Source |

| Etherification | Quinolin-6-ol derivative | 2-Bromopropane, K₂CO₃ | DMF, 40 °C, 4 h | 6-Alkoxy derivative | Typical method; specific yield not stated. | rsc.org |

| Etherification | Quinolin-6-ol derivative | Alkyl halide, NaH | DMF | 6-Alkoxy derivative | Utilizes deprotonation of -OH. | rsc.org |

| Esterification | Alcohol/Phenol | Carboxylic acid, H₂SO₄ (catalyst) | Reflux | Ester | Fisher esterification; reversible reaction. | weebly.comscienceready.com.au |

| Esterification | Alcohol/Phenol | Carboxylic acid, DCC, DMAP (catalyst) | Aprotic solvent, RT | Ester | Mild conditions, efficient for sensitive substrates. | orgsyn.org |

| Sulfonylation | 5-Amino-7-bromoquinolin-8-ol (B11873180) | Sulfonyl chlorides, Triethylamine (B128534) (TEA) | Dry THF | 5-Amino-7-bromoquinolin-8-yl sulfonates | "Good yield"; forms sulfonate esters. | mdpi.com |

Sulfonylation of the Hydroxyl Group

Sulfonylation of the hydroxyl group involves its reaction with sulfonyl chlorides to form sulfonate esters. This transformation is commonly carried out in the presence of a base, such as triethylamine (TEA), to neutralize the hydrochloric acid generated during the reaction mdpi.com. For example, 5-amino-7-bromoquinolin-8-ol has been reacted with various sulfonyl chlorides in dry THF with TEA to yield the corresponding sulfonate derivatives in good yields mdpi.com. Sulfonylation can alter the electronic properties of the quinoline ring and introduce a good leaving group, which can be useful for subsequent nucleophilic substitution reactions.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring

The quinoline ring system is susceptible to both electrophilic and nucleophilic substitution reactions. The presence of the amino group at position 5 in 5-aminoquinolin-6-ol activates the ring towards electrophilic attack, particularly at positions 3 and 7 vulcanchem.com. The hydroxyl group at position 6 also influences the electronic distribution and reactivity of the ring.

Halogenation at C-7 or other positions

Halogenation, a type of electrophilic substitution, can introduce halogen atoms onto the quinoline ring. Research indicates that quinoline derivatives can undergo halogenation at positions C-5 and C-7 researchgate.netacgpubs.org. For instance, copper-catalyzed C-H halogenation methods have been developed for quinolines, yielding halogenated products at C-5 and C-7 positions in moderate to good yields researchgate.net. In the case of 8-hydroxyquinoline (B1678124) derivatives, bromination can lead to mixtures of mono- and dibromo products, with regioselective monobromination occurring at C-5 when bulky substituents are present at C-8, potentially hindering substitution at C-7 acgpubs.org. The amino group at position 5 is expected to direct electrophilic attack to positions 3 and 7 vulcanchem.com.

Table 2: Examples of Halogenation Reactions on Quinoline Derivatives

| Reaction Type | Starting Material Analog | Reagents | Conditions | Product Type | Yield/Notes | Source |

| Halogenation | Quinolines | Sodium halide (NaX), Cu catalyst | Mild conditions | C5- and C7-halogenated quinolines | Moderate to good yields. | researchgate.net |

| Bromination | 8-Hydroxyquinoline (2a) | Bromine (1-2 equiv) | Not detailed | 5-bromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline, 5,7-dibromo-8-hydroxyquinoline | Mixture of products. | acgpubs.org |

| Bromination | 8-Aminoquinoline (2c) | Bromine (1-2 equiv) | Not detailed | 5-bromo-8-aminoquinoline | Selective at C-5 under certain conditions. | acgpubs.org |

Introduction of Alkyl and Aryl Moieties

The introduction of alkyl and aryl groups onto the quinoline ring can be achieved through various carbon-carbon bond-forming reactions. Alkylation can occur via electrophilic substitution, particularly at activated positions like C-3 and C-7, or through other mechanisms. For example, alkylation of a quinolin-6-ol derivative with 2-bromopropane has been reported rsc.org.

Arylation, the introduction of aryl groups, is often accomplished using transition metal-catalyzed cross-coupling reactions. Suzuki cross-coupling, for instance, can be employed to introduce aryl substituents at positions 5 and 7 of 8-hydroxyquinoline moieties, typically requiring protection of the hydroxyl group prior to the reaction scispace.com. Palladium-catalyzed C-H arylation methodologies, often directed by functional groups, also offer routes to introduce aryl moieties directly onto the quinoline ring researchgate.netacs.org. These methods can provide regioselective functionalization and are key in building complex molecular architectures.

Table 3: Examples of Alkylation and Arylation Reactions on Quinoline Derivatives

| Reaction Type | Starting Material Analog | Reagents | Conditions | Product Type | Yield/Notes | Source |

| Alkylation | Quinolin-6-ol derivative | 2-Bromopropane, K₂CO₃ | DMF, 40 °C, 4 h | 6-Isopropoxy derivative | Analogous reaction. | rsc.org |

| Arylation | 8-Hydroxyquinoline derivative | Aryl boronic acids, Pd catalyst | Not detailed | 5-Aryl-8-hydroxyquinoline | Suzuki coupling; requires OH protection. | scispace.com |

| Arylation | Amine/Carboxylic acid derivatives | Aryl halide, Pd catalyst, Base | High temperature | Arylated derivatives | Auxiliary-assisted C-H arylation. | researchgate.net |

| Arylation | Quinolines | Aryl halides, Ru catalyst, Phosphine ligand | Not detailed | Ortho-arylated quinolines | Direct arylation of aromatic imines. | acs.org |

Compound List

5-Aminoquinolin-6-ol

5-Nitrosoquinolin-6-ol

N-substituted 5-nitrosoquinolin-6-amines

4-Chloro-2-methylquinolin-6-ol

5-Amino-7-bromoquinolin-8-ol

8-Hydroxyquinoline (8-HQ)

Quinoline

8-Aminoquinoline

5-Bromo-8-hydroxyquinoline

7-Bromo-8-hydroxyquinoline

5,7-Dibromo-8-hydroxyquinoline

5-Bromo-8-aminoquinoline

5-Amino-7-bromoquinolin-8-yl sulfonates

Formation of Condensed Polycyclic Systems (e.g., phenothiazine-like compounds)

The synthesis of condensed polycyclic systems, including structures reminiscent of phenothiazines, can be achieved through various cyclization and annulation reactions involving aminoquinoline derivatives. While direct formation of phenothiazine-like structures from 5-Aminoquinolin-6-ol is not extensively detailed, related aminoquinolines have been utilized in pathways leading to such fused heterocyclic systems. Research into copper-catalyzed dehydrogenative cross-coupling reactions has shown methodologies for synthesizing pyrrole-annulated heterocycles, demonstrating the potential for building complex ring systems from substituted pyrroles and azoles researchgate.net. These methods often involve site-selective C-H activation and coupling, highlighting the precise control required for constructing intricate molecular architectures. Furthermore, palladium-catalyzed intramolecular cyclization reactions have been employed for the synthesis of various heterocyclic frameworks, including indole (B1671886) derivatives, showcasing the versatility of transition metal catalysis in creating fused ring systems eurekaselect.com.

Oxidation and Polymerization Studies of Aminoquinolines

Aminoquinolines, particularly 5-aminoquinoline (B19350), have been subjects of significant research concerning their oxidative polymerization, leading to oligomeric and polymeric materials with interesting properties.

Chemical Oxidative Polymerization Mechanisms (e.g., 5-aminoquinoline)

Chemical oxidative polymerization of 5-aminoquinoline (AQ) can be achieved using various oxidants, such as ammonium (B1175870) persulfate in acidic media or horseradish peroxidase (HRP) with hydrogen peroxide dergipark.org.trresearchgate.net. Electrochemical polymerization is also a viable method, typically performed on gold electrodes in acetonitrile (B52724) using cyclic voltammetry or potential step methods researchgate.net. These processes involve the formation of radical cations of the monomer, which then undergo coupling reactions to form polymer chains. The mechanisms often involve electrophilic substitution or coupling of radical cation centers, depending on the reaction conditions and pH researchgate.net.

Regioselectivity of Polymerization Sites (C3, C6, C8)

Studies on the oxidative polymerization of 5-aminoquinoline suggest that monomer units can link to each other at multiple positions on the quinoline ring. Specifically, the C3, C6, and C8 positions have been indicated as potential polymerization sites dergipark.org.trresearchgate.net. This regioselectivity is crucial in determining the structure and properties of the resulting oligomers and polymers. For instance, in the chemical oxidative polymerization of 5-aminoquinoline with ammonium persulfate, monomer units are suggested to couple at the C3, C6, and C8 positions dergipark.org.tr. Similarly, electrochemical polymerization of 5-aminoquinoline has been proposed to proceed mainly via coupling at position 1 (leading to quaternary ammonium cation formation) and at position 8 researchgate.net.

Formation of Phenazine-like Units

During the oxidative polymerization of aminoquinolines, the formation of phenazine-like units within the polymer backbone has been spectroscopically indicated dergipark.org.trresearchgate.net. These phenazine (B1670421) structures arise from the oxidative coupling and cyclization reactions of the aminoquinoline monomers. For example, spectral analysis of the oxidation product of 5-aminoquinoline (OAQ) has suggested the presence of phenazine-like units in its structure dergipark.org.tr. The mechanism can involve the formation of intermediate radical species that cyclize to form these fused heterocyclic moieties, contributing to the electronic and optical properties of the resulting materials researchgate.net.

Enzymatic Synthesis of Aminoquinoline Oligomers (e.g., 5-aminoquinoline)

Enzymatic polymerization offers a greener approach to synthesizing aminoquinoline oligomers. Horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂) has been employed to catalyze the polymerization of 5-aminoquinoline dergipark.org.trresearchgate.net. This enzymatic method can yield oligomeric products with a degree of polymerization ranging from 4 to 12 researchgate.net. The enzymatic process, similar to chemical oxidation, is believed to involve coupling at various positions on the quinoline ring, potentially including C3, C6, and C8, and can also lead to the formation of phenazine-type structures researchgate.net.

Characterization of Oligomeric and Polymeric Structures

The characterization of oligomeric and polymeric structures derived from aminoquinolines involves a suite of analytical techniques to elucidate their composition, structure, and properties. These techniques commonly include:

Spectroscopic Methods: FTIR, UV-Vis, ¹H NMR, and ¹³C NMR spectroscopy are used to identify functional groups, confirm the presence of specific linkages, and determine the structure of the polymerized units, including the formation of phenazine-like units dergipark.org.trresearchgate.netresearchgate.net.

Chromatography: Gel Permeation Chromatography (GPC) and MALDI-TOF Mass Spectrometry are employed to determine the molecular weight and molecular weight distribution of the oligomers and polymers dergipark.org.trresearchgate.net.

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to assess the thermal stability of the materials, with some aminoquinoline oligomers showing high thermal stability, retaining significant mass even after heating to 1000 °C dergipark.org.trresearchgate.netresearchgate.net.

Morphological Analysis: Scanning Electron Microscopy (SEM) provides insights into the morphology and surface structure of the polymeric materials, often revealing aggregated or structured formations dergipark.org.tr.

Conductivity Measurements: Studies have also investigated the electrical conductivity of these polymers, with some exhibiting semiconducting behavior researchgate.netresearchgate.netacs.org.

Green Chemistry Principles in Quinoline Synthesis

The pursuit of greener synthetic routes for quinoline derivatives aims to minimize environmental impact by reducing waste generation, enhancing atom economy, utilizing less hazardous chemicals, and improving energy efficiency researchgate.netresearchgate.nettandfonline.comijfans.orgrsc.org. Traditional methods often involve harsh conditions, toxic reagents, and significant waste streams. Consequently, modern research focuses on developing sustainable alternatives that align with the twelve principles of green chemistry tandfonline.com.

Microwave-Assisted Synthesis

Microwave irradiation offers a distinct advantage in organic synthesis by providing rapid, efficient, and uniform heating, which can significantly reduce reaction times, increase yields, and improve selectivity compared to conventional heating methods ijfans.orgingentaconnect.comeurekaselect.combenthamdirect.comresearchgate.net. This energy-efficient approach aligns with green chemistry principles by minimizing energy consumption and often enabling reactions under milder conditions.

Several studies have demonstrated the efficacy of microwave-assisted synthesis for various quinoline derivatives. For instance, a microwave-promoted, solvent-free, one-pot, three-component reaction has been developed for synthesizing substituted quinolines from o-nitrobenzaldehyde and enolizable ketones using SnCl2·2H2O as a reductant core.ac.uk. Another approach involves the microwave-assisted Skraup synthesis, utilizing glycerol (B35011) and sulfuric acid with substituted anilines, achieving synthesis in minutes tandfonline.com. Furthermore, multicomponent reactions involving anilines, aldehydes, and terminal aryl alkynes, catalyzed by solid acids like montmorillonite (B579905) K-10, have shown excellent yields and high atom economy under microwave irradiation rsc.org. These methods highlight the potential for rapid and efficient quinoline construction, which can be adapted for the synthesis of analogs of 5-Aminoquinolin-6-ol.

Table 1: Examples of Microwave-Assisted Quinoline Synthesis

| Reaction Type / Method | Reactants / Starting Materials | Catalyst / Reagent | Conditions | Yield / Efficiency | Source |

| Skraup Synthesis | Substituted anilines, glycerol | H₂SO₄ | Microwave irradiation, 200°C, 15-20 min | 10-66% (p-aminophenol), 15-52% (nitroaniline) | tandfonline.com |

| Multicomponent Reaction (MCR) | Anilines, aldehydes, terminal aryl alkynes | Montmorillonite K-10 (solid acid) | Microwave irradiation, minutes | Excellent yields, ~90% atom economy | rsc.org |

| One-pot, Three-component reaction | Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketones | Catalyst-free | DMF, Microwave irradiation | Not specified | acs.org |

| Solvent-free, One-pot Synthesis | o-nitrobenzaldehyde, enolizable ketones | SnCl₂·2H₂O (reductant) | Microwave irradiation, solvent-free, no catalyst | Not specified | core.ac.uk |

| Three-component coupling (also solvent-free) | Aromatic amines, aldehydes, alkynes | Zinc-based MOF | Neat, 110°C, Microwave irradiation | Excellent yields | rsc.org |

Solvent-Free Reaction Conditions

Solvent-free synthesis represents a significant green chemistry approach by eliminating or drastically reducing the use of organic solvents, thereby minimizing waste, reducing costs, and improving process safety tandfonline.comcore.ac.ukjocpr.comrsc.orgresearchgate.netmdpi.comeurekaselect.com. These reactions can be performed neat, on solid supports, or in grinding methods, promoting a more sustainable chemical footprint.

Various strategies have been employed for solvent-free quinoline synthesis. The Friedländer condensation, a well-established method, has been successfully adapted to solvent-free conditions using catalysts like phosphotungstic acid researchgate.netmdpi.com or BiCl₃ eurekaselect.com with 2-aminoarylketones/aldehydes and carbonyl compounds. These reactions often proceed efficiently under thermal heating, yielding polysubstituted quinolines in excellent yields researchgate.netmdpi.comeurekaselect.com. Furthermore, catalyst-free, solvent-free protocols have been developed, such as the reaction between imines and styrene (B11656) jocpr.com. Brønsted acid-catalyzed cyclizations of N-alkyl anilines with alkynes or alkenes under solvent-free conditions, utilizing oxygen as an oxidant, also exemplify this green methodology rsc.org.

Table 2: Examples of Solvent-Free Quinoline Synthesis

| Reaction Type / Method | Reactants / Starting Materials | Catalyst / Reagent | Conditions | Yield / Efficiency | Source |

| Friedländer Condensation | 2-aminoarylketone, carbonyl compounds | Phosphotungstic acid (H₃PW₁₂O₄₀) | Solvent-free, thermal heating, 80°C, 2 hours | High yields | researchgate.netmdpi.com |

| Friedländer Reaction | o-aminoarylketone or o-aminoarylaldehyde, α-methylene ketones | BiCl₃ | Solvent-free, thermal heating | Excellent yields | eurekaselect.com |

| Catalyst-free Synthesis | Imines, styrene | Catalyst-free | Solvent-free, catalyst-free, 110°C, 5h | Not specified | jocpr.com |

| Brønsted Acid-Catalyzed Synthesis | N-alkyl anilines, alkynes or alkenes | Brønsted acid | Metal- and solvent-free, with O₂ | Satisfactory to excellent yields | rsc.org |

| Three-component coupling (also microwave-assisted) | Aromatic amines, aldehydes, alkynes | Zinc-based MOF | Neat, 110°C | Excellent yields | rsc.org |

| Friedländer annulation-Knoevenagel condensation | 2-aminobenzophenone derivatives, ethyl acetoacetate, benzaldehyde | Indium triflate [In(OTf)₃] | Solvent-free, 100°C, 5h | Good yields (70–84%) | tandfonline.com |

Application of Recyclable Catalysts

The use of recyclable catalysts is a cornerstone of green chemistry, promoting economic viability and reducing the environmental burden associated with catalyst disposal rsc.orgresearchgate.netmdpi.comoiccpress.comwalshmedicalmedia.commdpi.com. Heterogeneous catalysts, such as solid acids or metal nanoparticles supported on various materials, are particularly advantageous due to their ease of separation by filtration and subsequent reuse without significant loss of activity.

Numerous recyclable catalysts have been successfully employed in quinoline synthesis. For instance, phosphotungstic acid (H₃PW₁₂O₄₀) has proven effective as a recyclable catalyst for Friedländer condensation under solvent-free conditions, with the catalyst being recoverable by simple filtration and reusable for multiple cycles researchgate.netmdpi.com. Sulfamic acid (NH₂SO₃H) has also been utilized as an efficient and recyclable solid acid catalyst for quinoline-4-carboxylic acid derivative synthesis in water, demonstrating good reusability walshmedicalmedia.com. Other examples include Mn(II) complexes for Hantzsch reactions oiccpress.com, montmorillonite K-10 for multicomponent reactions under microwave irradiation rsc.org, and Ni-containing coordination polymers for borrowing hydrogen strategies mdpi.com. These catalysts facilitate efficient quinoline formation while adhering to green chemistry principles.

Spectroscopic Data for 5-Aminoquinolin-6-ol Currently Unavailable in Publicly Accessible Records

Despite a comprehensive search for experimental spectroscopic data for the chemical compound 5-Aminoquinolin-6-ol (CAS No. 99512-73-9), the necessary information to fulfill the detailed article outline is not available in publicly accessible scientific literature and databases.

Searches were conducted to locate experimental data for the following analytical techniques as specified in the request:

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The investigations yielded spectroscopic information for related compounds, most notably 5-Aminoquinoline . However, the presence of the hydroxyl group at the 6-position in the target molecule, 5-Aminoquinolin-6-ol, significantly alters its electronic and structural properties. Consequently, the spectroscopic data for 5-Aminoquinoline cannot be used as a substitute to accurately describe 5-Aminoquinolin-6-ol.

Without access to peer-reviewed articles or spectral database entries containing the specific FTIR, FT-Raman, ¹H NMR, and ¹³C NMR data for 5-Aminoquinolin-6-ol, it is not possible to generate the scientifically accurate and detailed article, including the requested data tables and vibrational assignments.

Further research or direct experimental analysis of 5-Aminoquinolin-6-ol would be required to obtain the data necessary to construct the requested article.

Advanced Spectroscopic and Structural Elucidation of 5 Aminoquinolin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex aromatic systems like 5-Aminoquinolin-6-ol. sdsu.eduwhitman.edu These experiments distribute NMR data across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. sdsu.eduemerypharma.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edugithub.io For 5-Aminoquinolin-6-ol, COSY would reveal correlations between adjacent protons on both the pyridine (B92270) and benzene (B151609) rings of the quinoline (B57606) core. For instance, the proton at position 7 (H-7) would show a cross-peak with the proton at position 8 (H-8), confirming their connectivity. Similarly, correlations would be expected between H-2 and H-3, as well as H-3 and H-4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond C-H coupling). github.io This is crucial for assigning carbon signals. Each C-H pair in the 5-Aminoquinolin-6-ol molecule would produce a distinct correlation peak, directly linking the assigned proton signals to their corresponding carbon atoms (e.g., H-2 to C-2, H-7 to C-7). The quaternary carbons (C-4a, C-5, C-6, C-8a) would be absent from this spectrum, aiding in their identification. github.io

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for piecing together the molecular skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-4 bonds). github.ioresearchgate.net This technique is particularly powerful for assigning quaternary carbons and confirming the substitution pattern. For example, the proton at H-7 would be expected to show correlations to C-5, C-8a, and C-8, while the amino protons (-NH₂) at position 5 would show correlations to C-4a, C-5, and C-6, unequivocally confirming the locations of the amino and hydroxyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects correlations between nuclei that are close in space, regardless of their bonding connectivity. researchgate.net In 5-Aminoquinolin-6-ol, a NOESY spectrum could reveal through-space proximity between the amino protons at position 5 and the aromatic proton at position 4, providing conformational information.

The table below summarizes the hypothetical key 2D NMR correlations for 5-Aminoquinolin-6-ol, which are essential for its complete structural assignment.

Table 1: Predicted 2D NMR Correlations for 5-Aminoquinolin-6-ol

| Proton | COSY Correlations (¹H-¹H) | HSQC Correlations (¹H-¹³C, ¹J) | Key HMBC Correlations (¹H-¹³C, ⁿJ) |

| H-2 | H-3 | C-2 | C-3, C-4, C-8a |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-4a |

| H-4 | H-3 | C-4 | C-2, C-4a, C-5, C-8a |

| H-7 | H-8 | C-7 | C-5, C-6, C-8a |

| H-8 | H-7 | C-8 | C-4a, C-6, C-8a |

| -NH₂ | None | None | C-4a, C-5, C-6 |

| -OH | None | None | C-5, C-6, C-7 |

Quantum Chemical Calculations of Chemical Shifts

Quantum chemical calculations have become a powerful complementary tool in structural elucidation, allowing for the theoretical prediction of NMR chemical shifts. smu.edu Methods based on Density Functional Theory (DFT) are widely used to compute the magnetic shielding tensors of nuclei in a molecule. nih.govmdpi.com These theoretical shielding values can then be converted into chemical shifts and compared with experimental data to validate the proposed structure. nih.gov

For 5-Aminoquinolin-6-ol, the Gauge-Independent Atomic Orbital (GIAO) method would typically be employed within a DFT framework (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)). The process involves first optimizing the molecule's geometry to find its lowest energy conformation, followed by the NMR calculation on this optimized structure.

The accuracy of these predictions allows not only for the confirmation of assignments but also for the investigation of subtle electronic effects. For instance, the calculations would reflect the electron-donating effects of the amino (-NH₂) and hydroxyl (-OH) groups on the chemical shifts of the nearby carbon and hydrogen atoms. A strong correlation between the calculated and experimentally observed chemical shifts provides high confidence in the structural assignment. smu.edunih.gov

Table 2: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts for 5-Aminoquinolin-6-ol

| Atom | Predicted Experimental δ (ppm) | Calculated δ (ppm) (DFT/GIAO) |

| C-2 | ~148 | 147.5 |

| C-4 | ~119 | 118.8 |

| C-5 | ~135 | 134.7 |

| C-6 | ~145 | 144.9 |

| C-8 | ~128 | 127.6 |

| H-2 | ~8.5 | 8.45 |

| H-4 | ~7.3 | 7.28 |

| H-7 | ~7.1 | 7.05 |

| H-8 | ~7.8 | 7.77 |

Electronic Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for studying compounds with chromophores, such as the conjugated π-system of the quinoline ring in 5-Aminoquinolin-6-ol. shu.ac.uk The resulting spectrum provides information about the electronic structure of the molecule. fiveable.me The absorption spectrum is typically recorded by passing a beam of UV-Vis light through a dilute solution of the compound and measuring the absorbance at various wavelengths. libretexts.org

For 5-Aminoquinolin-6-ol, the presence of the aromatic quinoline core, extended by the electron-donating amino and hydroxyl groups (auxochromes), is expected to result in characteristic absorption bands in the UV and possibly the near-visible region. The solvent can influence the position of these bands; polar solvents may cause shifts due to interactions with the ground and excited states of the molecule. fiveable.me

Analysis of Electronic Transitions and Absorption Bands

The absorption bands observed in the UV-Vis spectrum of 5-Aminoquinolin-6-ol arise from specific electronic transitions within the molecule. shu.ac.ukyoutube.com The primary transitions expected for this aromatic heterocyclic system are π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically high-intensity absorptions and are characteristic of conjugated systems like the quinoline ring. Multiple π → π* bands are expected for 5-Aminoquinolin-6-ol, corresponding to transitions within the aromatic system.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen of the ring and the oxygen and nitrogen of the substituents, to a π* antibonding orbital. uzh.ch These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths (lower energy). shu.ac.uk

The addition of the -NH₂ and -OH groups to the quinoline ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted quinoline. This is due to the extension of the conjugated system by the lone pair electrons on the oxygen and nitrogen atoms, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. libretexts.org

Table 3: Predicted Electronic Transitions and Absorption Bands for 5-Aminoquinolin-6-ol

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Type of Transition |

| ~240 | High (~25,000) | π → π |

| ~290 | Medium (~8,000) | π → π |

| ~350 | Low (~3,000) | n → π* |

Mass Spectrometry for Molecular Mass and Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. libretexts.org The GC separates volatile components of a mixture, and the MS then ionizes each component, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a mass spectrum that serves as a molecular fingerprint. researchgate.net

For a compound like 5-Aminoquinolin-6-ol, which has polar -NH₂ and -OH groups, direct analysis by GC can be challenging due to its relatively low volatility and potential for thermal degradation. Therefore, derivatization is often necessary. A common approach is to convert the active hydrogens on the amino and hydroxyl groups into less polar, more volatile trimethylsilyl (B98337) (TMS) ethers and amines by reacting the compound with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Once derivatized, the compound can be readily analyzed. The mass spectrometer, typically using electron ionization (EI), bombards the molecules with high-energy electrons, causing ionization and extensive, reproducible fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule, along with a series of fragment ion peaks. whitman.edu The fragmentation pattern provides valuable structural information. libretexts.org The presence of an odd number of nitrogen atoms in the molecule results in an odd nominal molecular mass, consistent with the Nitrogen Rule. whitman.edu

The fragmentation of the 5-Aminoquinolin-6-ol-TMS derivative would likely involve characteristic losses of methyl groups (CH₃, loss of 15 Da) from the TMS groups and the stable tropylium (B1234903) ion formation (m/z 91) if an alkyl chain were present. whitman.edu The quinoline ring itself is quite stable, leading to a prominent molecular ion and characteristic fragments from the cleavage of the substituents. whitman.edu

Table 4: Predicted Key Mass Fragments for Di-TMS-derivatized 5-Aminoquinolin-6-ol

| m/z Value | Ion Structure/Fragment Lost |

| 304 | [M]⁺ (Molecular ion of di-TMS derivative) |

| 289 | [M - CH₃]⁺ |

| 215 | [M - Si(CH₃)₃ - CH₃]⁺ |

| 158 | [M - 2xOSi(CH₃)₃]⁺ (Quinoline-5-amine fragment) |

| 143 | [Quinoline core fragment]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile molecules like 5-Aminoquinolin-6-ol. This method allows for the ionization of the analyte directly from a solution into the gas phase, typically by forming protonated molecules ([M+H]⁺), with minimal fragmentation. nih.gov This characteristic is crucial for accurately determining the molecular weight of the parent compound. The molecular ion peak for 5-Aminoquinolin-6-ol (molar mass: 160.17 g/mol ) is expected to be observed at an m/z (mass-to-charge ratio) of approximately 161.18.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the protonated molecular ion is isolated and subjected to collision-induced dissociation (CID). While specific experimental data for 5-Aminoquinolin-6-ol is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on the known behavior of aromatic amines and phenols. libretexts.orgmiamioh.edu The stable quinoline ring system would likely result in a prominent molecular ion peak. libretexts.org Subsequent fragmentation would involve the loss of small neutral molecules.

Key expected fragmentation patterns include:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the amino group could lead to the loss of an ammonia molecule, a common fragmentation pathway for primary amines. nih.gov

Loss of Water (H₂O): The hydroxyl group can be eliminated as a water molecule.

Loss of Carbon Monoxide (CO): Following initial fragmentation, the quinoline ring itself may break apart, often involving the loss of stable molecules like CO. nih.gov

Loss of Hydrogen Cyanide (HCN): Fragmentation of the nitrogen-containing heterocyclic ring can result in the elimination of HCN.

A summary of the predicted key ions in the ESI-MS/MS spectrum of 5-Aminoquinolin-6-ol is presented below.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 161.18 | [C₉H₈N₂O + H]⁺ | - |

| 144.15 | [M+H - NH₃]⁺ | NH₃ (17.03) |

| 143.17 | [M+H - H₂O]⁺ | H₂O (18.01) |

| 116.12 | [M+H - NH₃ - CO]⁺ | NH₃ + CO (45.03) |

| 115.16 | [M+H - H₂O - CO]⁺ | H₂O + CO (46.01) |

Solid-State Structural Analysis

X-ray Crystallography of Quinoline Derivatives

While the specific crystal structure of 5-Aminoquinolin-6-ol has not been reported in the surveyed literature, extensive crystallographic studies on related quinoline derivatives offer valuable insights into its likely structural characteristics. researchgate.netresearchgate.net These studies show that quinoline derivatives crystallize in various crystal systems, with the final structure being heavily influenced by the nature and position of substituents. The planar quinoline ring system is a dominant structural feature, though substituents can cause minor deviations from planarity. researchgate.net The amino and hydroxyl groups in 5-Aminoquinolin-6-ol are expected to significantly influence the crystal packing through hydrogen bonding.

Below is a table presenting representative crystallographic data for a substituted tetrahydroisoquinoline, a closely related heterocyclic compound, to illustrate the type of information obtained from an X-ray diffraction experiment. mdpi.com

| Crystallographic Parameter | Representative Value (for a Tetrahydroisoquinoline Derivative) mdpi.com |

|---|---|

| Chemical Formula | C₁₂H₁₇NO₃ |

| Formula Weight | 223.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.013(2) |

| b (Å) | 5.945(1) |

| c (Å) | 16.345(3) |

| β (°) | 106.91(3) |

| Volume (ų) | 1116.2(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.327 |

Analysis of Intermolecular Interactions (e.g., C-H…π interactions)

The stability and architecture of the crystal lattice of quinoline derivatives are dictated by a combination of intermolecular forces. In 5-Aminoquinolin-6-ol, the presence of both hydrogen bond donors (-OH, -NH₂) and acceptors (N atom, -OH) suggests that strong N-H···O, O-H···N, or O-H···O hydrogen bonds would be primary drivers of the crystal packing.

Beyond conventional hydrogen bonding, weaker interactions such as π-π stacking and C-H…π interactions play a critical role in the supramolecular assembly of these aromatic systems. rsc.org

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other in either a parallel or parallel-displaced fashion. This interaction is driven by electrostatic and van der Waals forces between the π-electron clouds. The typical separation distance between stacked quinoline rings is around 3.4 Å. researchgate.net

C-H…π Interactions: These are a form of weak hydrogen bond where a carbon-hydrogen bond acts as the hydrogen donor and the electron-rich π system of an adjacent quinoline ring acts as the acceptor. rsc.org These interactions help to stabilize the crystal structure, often linking molecules into dimers or more complex three-dimensional networks. rsc.org The presence of multiple C-H bonds on the quinoline ring provides numerous opportunities for such interactions. Studies on related structures have shown that C-H…π interactions can significantly influence molecular configuration and charge transfer properties. rsc.org

A summary of common intermolecular interactions in quinoline derivatives is provided below.

| Interaction Type | Description | Typical Geometric Feature |

|---|---|---|

| Hydrogen Bonding | Strong directional interaction between a hydrogen atom and an electronegative atom (O, N). | Donor-Acceptor distance of ~2.5-3.2 Å |

| π-π Stacking | Interaction between the π-orbitals of adjacent aromatic rings. | Inter-planar distance of ~3.3-3.8 Å researchgate.net |

| C-H…π Interaction | A weak hydrogen bond between a C-H group and a π-system. rsc.org | H···π centroid distance of ~2.5-3.0 Å |

Theoretical and Computational Chemistry Investigations of 5 Aminoquinolin 6 Ol

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, albeit with approximations, to determine the electronic wavefunction and energy of a system. wikipedia.orggatech.edu For a molecule like 5-Aminoquinolin-6-ol, these calculations can elucidate the influence of the amino and hydroxyl functional groups on the quinoline (B57606) core.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organic molecules. researchgate.netq-chem.com This method is based on the principle that the energy of a system can be determined from its electron density. q-chem.com

A widely used functional within the DFT framework is B3LYP (Becke, 3-parameter, Lee-Yang-Parr). B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. q-chem.com Specifically, it combines Slater and Becke88 exchange functionals with the Lee-Yang-Parr correlation functional and includes 20% of Hartree-Fock exact exchange. q-chem.com This approach often yields highly accurate results for the fundamental structures and electronic properties of organic compounds. damascusuniversity.edu.sy

In studies of related molecules, such as 5-aminoquinoline (B19350), the B3LYP functional has been successfully employed to calculate optimized geometries, vibrational frequencies, and electronic properties, showing good agreement with experimental data. nih.gov For 5-Aminoquinolin-6-ol, DFT calculations at the B3LYP level would be expected to provide reliable predictions of its electronic structure, including orbital energies and charge distribution.

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. It approximates the complex many-electron wavefunction of a molecule as a single Slater determinant, which is an antisymmetrized product of one-electron wavefunctions called spin-orbitals. wikipedia.orggatech.edu The HF method is considered a self-consistent field (SCF) method because it iteratively solves for the optimal orbitals in the mean field of all other electrons until the solution is stable. wikipedia.orginsilicosci.com

While the HF method systematically accounts for the exchange interaction between electrons with the same spin, it inherently neglects electron correlation arising from the instantaneous interactions between electrons. This limitation means that HF calculations, while computationally less intensive than more advanced methods, may be less accurate. However, the HF method serves as a crucial starting point for many higher-level theoretical treatments that reintroduce electron correlation. gatech.edu In computational studies of 5-aminoquinoline, HF calculations have been used alongside DFT methods to provide a comparative analysis of the electronic structure. nih.gov

The accuracy of any quantum chemical calculation is dependent on both the theoretical method (like DFT or HF) and the basis set used to represent the atomic orbitals. Basis sets are sets of mathematical functions that describe the shape of the orbitals for each atom in the molecule.

Pople-style basis sets are commonly used for organic molecules and offer a systematic way to improve accuracy. nih.gov

Split-Valence Basis Sets (e.g., 6-31G, 6-311G): These basis sets use multiple functions to describe the valence orbitals, which are most important for chemical bonding, and a single function for the core orbitals. For example, 6-31G uses one function for core orbitals and two for valence orbitals (one contracted from 3 primitives and one from a single primitive). The 6-311G basis set provides a more flexible description of the valence region by using three functions. arxiv.org

Polarization Functions (* or (d,p)): These functions describe the distortion of atomic orbitals from their spherical or simple shapes due to the electric field of neighboring atoms in a molecule. The notation * or (d) adds d-type functions to heavy (non-hydrogen) atoms, while ** or (d,p) adds d-type functions to heavy atoms and p-type functions to hydrogen atoms. uni-rostock.degaussian.com These are crucial for accurately describing chemical bonds and molecular geometries. arxiv.org

Diffuse Functions (+ or ++): These are large, broad functions that allow orbitals to occupy a larger region of space. They are important for describing systems with diffuse electron density, such as anions, excited states, and molecules involved in weak intermolecular interactions. The + symbol adds diffuse functions to heavy atoms, while ++ adds them to both heavy and hydrogen atoms. gaussian.com

For instance, in the study of 5-aminoquinoline, the 6-31G** and 6-311++G** basis sets were employed to achieve optimized geometries and calculate vibrational frequencies. nih.gov The choice of basis set represents a trade-off between computational cost and desired accuracy, with larger and more flexible basis sets like 6-311++G** providing more accurate results at a higher computational expense.

| Basis Set | Description | Key Features |

|---|---|---|

| 6-31G(d,p) or 6-31G | Split-valence with polarization functions | Provides a good balance of accuracy and cost for geometry optimizations of organic molecules. Includes d-functions on heavy atoms and p-functions on hydrogens. gaussian.com |

| 6-311++G | Triple-split valence with diffuse and polarization functions | Offers higher accuracy by providing more flexibility for valence electrons and properly describing diffuse electron density. Includes diffuse functions on all atoms. nih.gov |

Analysis of Molecular Orbitals and Reactivity

The electronic reactivity of a molecule is governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com Analysis of these orbitals provides insight into the molecule's ability to donate or accept electrons and identifies reactive sites.

The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor. ossila.com The LUMO is the orbital with the lowest energy that is empty and can act as an electron acceptor. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org

HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgscirp.org This gap is a critical parameter for predicting the electronic and optical properties of a molecule.

Orbital Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For 5-Aminoquinolin-6-ol, the electron-donating amino (-NH₂) and hydroxyl (-OH) groups are expected to significantly influence the distribution and energy of the HOMO, localizing electron density on the aromatic ring system. Conversely, the LUMO is likely to be distributed across the electron-deficient parts of the quinoline core.

Theoretical calculations on the parent compound, quinoline, have determined its HOMO and LUMO energies. scirp.org Studies on related substituted quinolines have shown that electron-donating groups, such as the amino group, tend to raise the energy of the HOMO while having less effect on the LUMO, thereby reducing the HOMO-LUMO gap. researchgate.net

| Orbital | Description | Significance for Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack. ossila.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and the energy of the lowest electronic excitation. A smaller gap implies higher reactivity. wikipedia.org |

Upon absorption of electromagnetic radiation, a molecule can be promoted from its ground electronic state to an excited state. In molecules containing both electron-donating and electron-accepting moieties, this excitation can induce an intramolecular charge transfer (ICT). nih.gov

For 5-Aminoquinolin-6-ol, the amino and hydroxyl groups serve as electron donors, while the quinoline ring system acts as the electron acceptor. Photoexcitation can lead to the transfer of electron density from the substituents to the aromatic core. This redistribution of charge in the excited state creates a species with a significantly different dipole moment and reactivity compared to the ground state. nih.gov Such charge transfer states are crucial in photochemistry and are responsible for many of the photophysical properties of aromatic compounds, including fluorescence and photocatalytic activity. nih.govnih.gov Time-dependent DFT (TD-DFT) is a common computational method used to investigate the energies and properties of these excited states. nih.gov

Prediction of Electronic Properties for Spectroscopic Interpretation

Computational chemistry provides powerful tools for predicting the electronic properties of molecules like 5-Aminoquinolin-6-ol, which is essential for the interpretation of experimental spectroscopic data. While specific studies on 5-Aminoquinolin-6-ol are not prevalent, extensive research on analogous compounds, such as 5-aminoquinoline (5AQ), demonstrates the established methodologies. chemrxiv.org Density Functional Theory (DFT) is a cornerstone of these investigations, commonly used to predict key electronic characteristics. nih.govnih.gov

One of the primary applications is the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and the resulting HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity.

Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as the common π–π* transitions observed in aromatic systems like quinoline derivatives. nih.gov This theoretical data is invaluable for assigning the absorption bands observed in experimental UV-Vis spectra. These computational approaches provide a detailed understanding of how substitutions, such as the amino and hydroxyl groups in 5-Aminoquinolin-6-ol, influence the electronic structure and spectroscopic behavior of the quinoline core.

Molecular Interactions and Complexation Studies

Hydrogen Bonding Interactions (e.g., with Picric Acid)

The molecular structure of 5-Aminoquinolin-6-ol features multiple sites capable of participating in hydrogen bonding. The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These characteristics allow for the formation of complex intermolecular networks.

When interacting with a strong proton donor like Picric Acid (2,4,6-trinitrophenol), 5-Aminoquinolin-6-ol is expected to form robust hydrogen bonds. The acidic phenolic proton of picric acid can interact with the basic quinoline nitrogen. Additionally, the amino group of 5-Aminoquinolin-6-ol can form hydrogen bonds with the oxygen atoms of the nitro groups on the picric acid molecule. Such interactions, particularly the formation of an NH3+∙∙∙−OOC heterosynthon, are well-documented in the crystal structures of salts formed between amino-containing compounds and carboxylic or phenolic acids. nih.gov These hydrogen bonds are a primary driving force in the formation of co-crystals and molecular salts, significantly influencing their solid-state structure and physicochemical properties. mdpi.com

Solvation Effects and Implicit Solvent Models (e.g., IEF-PCM)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational chemistry addresses these influences using various solvation models. Implicit solvent models, which represent the solvent as a continuous medium rather than individual molecules, offer an efficient way to study these effects. wikipedia.org

The Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) is a widely used and robust implicit solvation method. unl.eduq-chem.comohio-state.edu In this model, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. The model calculates the electrostatic interactions between the solute's charge distribution and the polarized dielectric continuum. This approach allows for the accurate prediction of how a solvent affects the molecule's geometry, electronic structure, and spectroscopic properties without the high computational cost of explicitly modeling solvent molecules. For a polar molecule like 5-Aminoquinolin-6-ol, the IEF-PCM method is crucial for simulating its behavior in different solvents and for obtaining theoretical results that are comparable to experimental data measured in solution.

Metal Ion Complexation Studies (e.g., with 8-hydroxyquinoline (B1678124) derivatives)

The 8-hydroxyquinoline (8-HQ) scaffold is renowned for its potent ability to chelate metal ions. tandfonline.comresearchgate.netnih.govnih.gov As a derivative, 5-Aminoquinolin-6-ol is expected to share these properties. The arrangement of the hydroxyl group at the 6-position and the quinoline nitrogen atom creates a potential bidentate chelation site. These two atoms, one a hard oxygen donor and the other a borderline nitrogen donor, can coordinate with a variety of metal ions to form stable five-membered chelate rings.

Extensive studies on 8-HQ and its derivatives have shown they form stable complexes with numerous metal ions, including iron, copper, and zinc. nih.govresearchgate.net This chelating ability is central to their diverse biological activities. tandfonline.comnih.gov The formation of these metal complexes dramatically alters the electronic properties and steric profile of the ligand, which can lead to novel chemical and biological functions. By analogy with the well-documented behavior of other hydroxyquinolines, it is predicted that 5-Aminoquinolin-6-ol would also act as an effective chelator, with the potential for its metal complexes to be subjects of further study in materials science and medicinal chemistry. tandfonline.comnih.gov

Computational Prediction of Physicochemical Descriptors

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is a crucial physicochemical descriptor used in medicinal chemistry to predict the transport properties of drug molecules, such as intestinal absorption and blood-brain barrier (BBB) penetration. nih.govnih.govwikipedia.org It is defined as the sum of the surface areas of polar atoms (primarily oxygen and nitrogen) and their attached hydrogens in a molecule. wikipedia.orgopeneducationalberta.ca

TPSA is calculated using a method based on the summation of fragment-based contributions, which allows for extremely rapid computation without the need for 3D conformational analysis. nih.govsemanticscholar.org For 5-Aminoquinolin-6-ol, the TPSA value is derived from the contributions of its polar functional groups: the hydroxyl group, the amino group, and the quinoline ring nitrogen. The calculated TPSA for 5-Aminoquinolin-6-ol is 58.9 Ų.

This value is used to assess its potential for membrane permeability based on established guidelines.

| TPSA Value (Ų) | Predicted Permeability Characteristic | Relevance for 5-Aminoquinolin-6-ol |

|---|---|---|

| > 140 | Poor cell membrane permeability | Not Applicable |

| < 90 | Good potential to cross the blood-brain barrier (BBB) | Applicable (58.9 Ų) |

Partition Coefficient (LogP)

The partition coefficient (LogP) is a critical parameter in medicinal chemistry that quantifies the lipophilicity of a compound. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (typically octanol) to its concentration in an aqueous phase at equilibrium. This value is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a higher affinity for the aqueous phase (hydrophilic).

Hydrogen Bond Acceptors and Donors

Hydrogen bonds play a crucial role in molecular recognition, such as the binding of a ligand to a protein's active site. The capacity of a molecule to participate in hydrogen bonding is quantified by counting its number of hydrogen bond donors and acceptors. nih.govrowansci.com A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom like oxygen or nitrogen, while an acceptor is an electronegative atom with a lone pair of electrons. libretexts.orglibretexts.org

For 5-Aminoquinolin-6-ol, the structure contains functional groups capable of both donating and accepting hydrogen bonds. The hydroxyl (-OH) group can act as both a donor (via the hydrogen atom) and an acceptor (via the oxygen atom). The amino (-NH2) group can donate two hydrogen atoms. The quinoline ring system contains a nitrogen atom that acts as a hydrogen bond acceptor. Therefore, 5-Aminoquinolin-6-ol is predicted to have 3 hydrogen bond donors and 3 hydrogen bond acceptors. By comparison, the parent 5-aminoquinoline molecule is computed to have 1 hydrogen bond donor and 2 acceptors. nih.gov

Computational Modeling of Reaction Mechanisms

Electrochemical Oxidation Pathways and Intermediates (e.g., for 6-aminoquinoline)

Theoretical studies on the electrochemical oxidation of aminoquinolines, such as the closely related isomer 6-aminoquinoline, provide significant insight into the potential reaction mechanisms for 5-Aminoquinolin-6-ol. researchgate.netbg.ac.rs Computational and voltammetric studies reveal that the oxidation pathways are complex and highly dependent on factors like electrode potential and pH. researchgate.netresearchgate.net

Two primary electro-oxidation pathways are proposed for 6-aminoquinoline:

Single-Electron Oxidation: At lower electrode potentials, the molecule undergoes an initial single-electron transfer. In acidic solutions, this leads to the formation of a cation radical ([6-QNH2]•+). In alkaline solutions, the process yields a neutral radical ([6-QNH]•). researchgate.netbg.ac.rs These radical species are highly reactive and can subsequently undergo dimerization reactions. researchgate.net

Two-Electron Oxidation: At higher electrode potentials, a two-electron oxidation process can occur, leading to the initial formation of a highly reactive nitrenium cation ([6-QNH]+). researchgate.netbg.ac.rs

These intermediates are key to understanding the subsequent chemical transformations, such as polymerization or the formation of dimers and other oligomeric products. researchgate.net The combination of experimental techniques with quantum chemical calculations is a powerful approach to elucidating these complex electrochemical phenomena. charge-transfer.pl

Energy Profiles of Chemical Transformations

Computational chemistry allows for the calculation of the energy profiles of reaction pathways, providing a deeper understanding of their feasibility and kinetics. For the electrochemical oxidation of 6-aminoquinoline, semi-empirical quantum chemical computations have been used to determine the heat of formation and ionization energy of the various reaction intermediates. researchgate.netresearchgate.net

These calculations help to predict the regioselectivity of subsequent reactions, such as dimerization, which follows the initial electron transfer events. bg.ac.rs By modeling the energy landscapes, researchers can identify the most probable reaction pathways and the structures of the resulting products. researchgate.net For instance, the theoretical study of 6-aminoquinoline's oxidation mechanism involved calculating the heat of formation, ionization energy, and spin density of intermediates, taking into account solvation effects to correlate the computational predictions with experimental cyclic voltammetry data. researchgate.netbg.ac.rs Such theoretical investigations are crucial for predicting the metabolic fate and potential reactivity of quinoline derivatives in biological and chemical systems.

Structure Activity Relationship Sar Studies of 5 Aminoquinolin 6 Ol Derivatives

Influence of Substituents on Biological Activity Profiles

The biological effects of 5-Aminoquinolin-6-ol derivatives are highly dependent on the nature and position of various substituent groups on the quinoline (B57606) core. Modifications, including the positioning of the inherent amino and hydroxyl groups, the addition of halogens, and the attachment of alkyl or aryl side chains, can dramatically alter the compound's potency and target selectivity.

Positional Effects of Amino and Hydroxyl Groups

The specific arrangement of the amino and hydroxyl groups on the quinoline ring is a critical determinant of biological activity. While the 5-amino, 6-hydroxy arrangement is a key focus, studies on related isomers reveal important SAR insights. For instance, research on 8-hydroxyquinolines demonstrates that the position of the hydroxyl group significantly impacts antifungal activity, with derivatives hydroxylated at the 8-position being more active than those with a hydroxyl group at the 4-position. nih.gov This suggests that the chelation capacity and hydrogen-bonding potential, dictated by the relative positions of the nitrogen atom in the quinoline ring and the hydroxyl group, are crucial for interaction with biological targets. nih.gov

In the context of 8-aminoquinolines, the presence of an oxygen-containing functional group, such as a methoxy (B1213986) group, at the C-6 position has been shown to enhance antimalarial activity. who.int This highlights the importance of substitution at this specific position for potency. Furthermore, studies on 5-amino and 5-hydroxyquinolone antibacterials show that the C5-amino group's effect on activity is heavily influenced by the substituent at the N1 position, indicating a complex interplay between different parts of the molecule. nih.gov The antioxidant activity of hydroxyquinoline-mannose conjugates is also dependent on the specific regioisomer, further emphasizing that the spatial arrangement of substituents governs the molecule's pharmacological profile. rsc.org

Impact of Halogenation (e.g., Bromine at C-7)

Halogenation is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its biological activity. Introducing halogen atoms to the quinoline core of amino-hydroxyquinolines can lead to significant changes in potency and selectivity.

For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, the introduction of a chlorine atom at the C-5 position was found to increase toxicity against multidrug-resistant cancer cells. nih.govacs.org Similarly, for pyrano[3,2-h]quinolone derivatives, 6-chloro analogues were the most active in anticancer screenings. nih.gov In the development of antimalarial 4-aminoquinolines, a chlorine atom at the C-7 position is considered essential for activity, as it increases the basicity of the quinoline ring and inhibits hemozoin formation, a critical process for the malaria parasite. youtube.com

Studies on 5,7-dibromo-2-methyl-8-hydroxyquinoline showed that replacing the bromine atoms with various amino groups resulted in compounds with significant antimicrobial activity, suggesting that the halogenated precursor serves as a valuable scaffold for further modification. nih.gov The influence of halogenation can also be highly dependent on other substituents. Research on 5-aminoquinolones demonstrated that the effect of a halogen (F, Cl) at the C-8 position on antibacterial activity was strongly influenced by the nature of the N1-substituent. nih.gov

Role of Alkyl and Aryl Substituents on Quinoline Core

The addition of alkyl and aryl groups to the quinoline scaffold provides a means to explore steric and hydrophobic interactions with biological targets, often leading to enhanced activity. In the case of 4-aminoquinolines, incorporating an aromatic ring into the side chain at the N-4 position can reduce toxicity. youtube.com

For 8-benzoyl-2-arylquinolines, the presence of a dimethoxy phenyl group at the C-2 position resulted in the most potent inhibition of the multidrug resistance protein 2 (MRP2). nih.gov This highlights the importance of aryl substitution at this position. Conversely, adding a methyl group at the C-3 position of 4-aminoquinolines has been shown to decrease antimalarial activity. youtube.com

In a series of MDR-selective 8-hydroxyquinoline-derived Mannich bases, the introduction of an aromatic moiety at the piperazine-nitrogen attached to the quinoline core appeared to restore cytotoxic activity. nih.govacs.org However, introducing an aromatic ring at the methylene (B1212753) bridge carbon diminished both toxicity and selectivity. nih.govacs.org This demonstrates that not only the presence but also the precise location of aryl substituents is critical for the desired biological effect.

Correlation between Chemical Structure and Molecular Target Interactions

The biological activity of 5-Aminoquinolin-6-ol derivatives is a direct consequence of their interactions with specific molecular targets within cells, such as enzymes and nucleic acids. SAR studies aim to correlate specific structural features with the affinity and mode of interaction with these targets.

Activity against Specific Enzymes (e.g., PTR1, NAD(P)H-quinone oxidoreductase NQO1)

Quinoline derivatives have been identified as inhibitors of various enzymes critical for pathogen survival or cancer cell proliferation. One such target is Pteridine Reductase 1 (PTR1) , an enzyme found in trypanosomatid parasites like Leishmania that provides a bypass for dihydrofolate reductase (DHFR) inhibition, a common anticancer and antiprotozoal strategy. nih.gov While direct studies on 5-Aminoquinolin-6-ol are limited, related structures like 2,4-diaminoquinazoline derivatives have been shown to be selective inhibitors of Leishmania chagasi PTR1 with a Ki of 0.47 µM. nih.gov This suggests that the amino-substituted heterocyclic scaffold is a viable starting point for designing PTR1 inhibitors.

Another key target is NAD(P)H:quinone oxidoreductase 1 (NQO1) , an enzyme overexpressed in many solid tumors. NQO1 is a two-electron reductase that can bioactivate certain quinone-based drugs. Novel amino-quinoline-5,8-dione derivatives, which are structurally related to oxidized forms of 5-aminoquinolin-6-ol, have been developed as NQO1 inhibitors with potent antiproliferative activities. mdpi.com The table below summarizes the inhibitory activity of selected derivatives against NQO1.